molecular formula C10H16ClNO2 B1290627 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride CAS No. 63991-23-1

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B1290627
CAS No.: 63991-23-1
M. Wt: 217.69 g/mol
InChI Key: SXDTZLOWSYNYRT-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride is a secondary amine derivative featuring a propanol backbone substituted with a 4-methoxyphenyl group at the C1 position and an amino group at C2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

Synthesis: The compound is synthesized via nucleophilic substitution or reductive amination. For example, bromination of 4-methoxypropiophenone followed by reaction with ammonia yields the base structure, which is then treated with HCl to form the hydrochloride salt .

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDTZLOWSYNYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981811
Record name 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63991-23-1
Record name Benzenemethanol, hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with (S)-1-Methoxy-2-propylamine

This method involves the use of (S)-1-methoxy-2-propylamine as a starting material, which reacts with hydrochloric acid to form the hydrochloride salt of the desired compound.

Reaction Steps:

  • Step 1: React (S)-1-methoxy-2-propylamine with at least 2 equivalents of a 30 to 40% hydrochloric acid solution.

  • Step 2: The reaction can occur in two ways:

    • Option A: In an autoclave at temperatures greater than 80 °C and pressures between 3 to 45 bar for 1 to 12 hours.

    • Option B: Under reflux conditions for 30 to 60 hours at atmospheric pressure.

  • Step 3: Distill off the aqueous solvent from the reaction mixture.

  • Step 4: Adjust the pH of the resultant product using an inorganic base (e.g., sodium hydroxide) to greater than pH 10.

  • Step 5: Purify the product through distillation, yielding (S)-2-amino-1-propanol hydrochloride.

Method 2: Synthesis via Trimethylsilyl Cyanide

An alternative method involves using trimethylsilyl cyanide in combination with zinc iodide and methanol.

Reaction Steps:

  • Step 1: In a single-neck flask, add trimethylsilyl cyanide dropwise to a solution of 4'-methoxyacetophenone and zinc iodide while stirring under nitrogen atmosphere at room temperature.

  • Step 2: Allow the reaction to stir overnight.

  • Step 3: Dilute the reaction mixture with methylene chloride and perform backwashing with saturated sodium chloride solution.

  • Step 4: The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine product.

The following table summarizes key aspects of both preparation methods:

Aspect Method 1: (S)-1-Methoxy-2-propylamine Method 2: Trimethylsilyl Cyanide
Starting Material (S)-1-Methoxy-2-propylamine Trimethylsilyl cyanide
Reaction Conditions Autoclave or reflux Room temperature
Reaction Time Up to 60 hours Overnight
Yield High yield expected Moderate yield
Purification Distillation Drying and concentration

Research indicates that using an autoclave significantly enhances the efficiency of producing (S)-2-amino-1-propanol hydrochloride compared to reflux methods due to improved reaction kinetics under pressure. Additionally, controlling pH during purification is crucial for maximizing yield and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs, focusing on substituent variations and their implications:

Compound Name Substituent (R) Position of Amino Group Molecular Formula Key Properties/Applications Reference
2-Amino-1-(4-methoxyphenyl)propan-1-ol HCl 4-OCH₃ C2 C₁₀H₁₄NO₂Cl Intermediate for antidepressants; HCl salt enhances solubility
2-Amino-1-(4-methylphenyl)propan-1-ol (4-Methylnorephedrine) 4-CH₃ C2 C₁₀H₁₅NO Stimulant properties; lower polarity due to methyl group
2-Amino-1-(4-hydroxyphenyl)propan-1-ol HCl 4-OH C2 C₉H₁₂NO₂Cl Higher polarity; potential toxicity concerns
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl Cyclohexanol ring C2 (ethyl linkage) C₁₅H₂₄NO₂Cl Venlafaxine intermediate; increased lipophilicity
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 4-F C3 C₉H₁₃ClFNO Enhanced receptor binding due to electronegative F

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility :
  • The 4-methoxy substituent in the target compound increases lipophilicity (logP ~1.8) compared to the 4-hydroxy analog (logP ~0.5), improving blood-brain barrier penetration .
  • The cyclohexanol derivative (C₁₅H₂₄NO₂Cl) exhibits higher molecular weight and lipophilicity, prolonging metabolic half-life but reducing aqueous solubility .
Receptor Interactions :
  • Fluorophenyl analogs (e.g., (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl) show stronger binding to monoamine transporters due to fluorine’s electronegativity, enhancing SNRI activity .
  • Methylphenyl derivatives (e.g., 4-Methylnorephedrine) lack the electron-donating methoxy group, reducing affinity for serotonin receptors but increasing stimulant effects .

Biological Activity

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride, commonly referred to as 2-AMPP hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzymatic modulation. This article provides a comprehensive overview of the biological activity of 2-AMPP hydrochloride, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2
  • Molecular Weight : Approximately 217.69 g/mol
  • Structural Features : The compound features an amino group, a hydroxyl group, and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological activities .

The biological activity of 2-AMPP hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. Notably:

  • Serotonin Modulation : Research indicates that 2-AMPP hydrochloride may interact with serotonin receptors, especially the 5-HT2C receptor. This interaction suggests a potential role in modulating mood and cognitive functions .
  • Enzymatic Interaction : The compound has been studied for its ability to act as a ligand, binding to various enzymes and receptors, thereby influencing their activity. This can lead to significant biochemical effects such as inhibition or activation of enzymatic pathways .

Neuroprotective Effects

Studies involving animal models have suggested that 2-AMPP hydrochloride may possess neuroprotective properties. These effects are thought to be linked to its ability to:

  • Modulate Neuroinflammation : By influencing inflammatory pathways in the brain, the compound may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
  • Reduce Oxidative Stress : The antioxidant properties of 2-AMPP hydrochloride may contribute to protecting neuronal cells from oxidative damage .

Comparative Studies

To understand its efficacy better, 2-AMPP hydrochloride has been compared with structurally similar compounds. The following table summarizes some relevant comparisons:

Compound NameMolecular FormulaBiological Activity
2-AMPP HydrochlorideC10_{10}H15_{15}ClN2_2O2_2Neuroprotective, serotonin modulation
1-Amino-1-(4-methoxyphenyl)propan-2-olC10_{10}H15_{15}ClNSimilar receptor interactions
4-MethoxyphenylacetoneC10_{10}H12_{12}O2_2Precursor in synthesis

Study on Neuroprotective Effects

A notable study investigated the effects of 2-AMPP hydrochloride on neuroinflammation in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced markers of inflammation and oxidative stress in the brain. This suggests a potential therapeutic role for 2-AMPP hydrochloride in managing Alzheimer's disease symptoms .

In Vitro Studies

In vitro assays have demonstrated that 2-AMPP hydrochloride exhibits varying degrees of inhibitory activity against specific enzymes involved in neurotransmitter metabolism. For instance, it showed promising results in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine .

Q & A

Q. How does photodegradation affect the compound’s pharmacological profile?

  • Methodological Answer : UV exposure (254 nm) induces cleavage of the methoxy group, forming quinone derivatives. Monitor via HPLC-DAD and assess loss of α₁-adrenoceptor binding in post-irradiation samples .

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